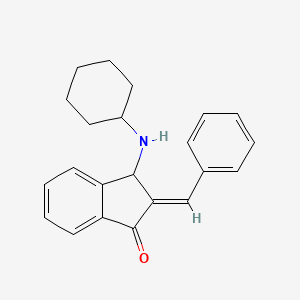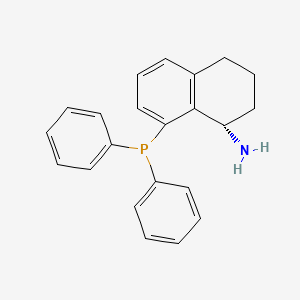
(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one
概要
作用機序
塩化ホウ素(III)は、特にDUSP6とDUSP1である、二重特異性ホスファターゼ(DUSP)を阻害することによって作用を発揮します 。これらの酵素は、細胞シグナル伝達経路の調節に関与しています。これらの酵素を阻害することにより、塩化ホウ素(III)は細胞の増殖、分化、アポトーシスを含むさまざまな細胞プロセスを調節できます。
類似の化合物との比較
類似の化合物
塩化ホウ素(III)に類似した化合物には、次のようなものがあります。
SHP099: 異なる特異性を有する別のホスファターゼ阻害剤。
RMC-4550: DUSP酵素に対して同様の阻害効果を持つ化合物。
GSK2830371: 異なる作用機序を持つホスファターゼ阻害剤。
塩化ホウ素(III)の独自性
塩化ホウ素(III)は、DUSP6とDUSP1に対する特異的な阻害効果のために独自であり、これらの酵素に焦点を当てた研究において貴重なツールとなっています。細胞シグナル伝達経路を高い特異性で調節する能力は、他の同様の化合物とは異なります。
生化学分析
Biochemical Properties
(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one plays a crucial role in biochemical reactions by inhibiting specific enzymes and proteins. It is known to interact with dual-specificity phosphatases DUSP1 and DUSP6, which are key regulators of the MAPK signaling pathway . By inhibiting these phosphatases, this compound prevents the dephosphorylation of MAPKs, leading to sustained activation of these kinases. This interaction is essential for studying the regulation of cell growth, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In non-small cell lung cancer cell lines, such as NCI-H1299, A549, and NCI-H460, this compound has been shown to inhibit cell viability in a dose-dependent manner . It induces apoptosis through the intrinsic pathway by enhancing the expression of pro-apoptotic proteins like Bax and promoting the release of cytochrome c from mitochondria into the cytosol . Additionally, this compound downregulates anti-apoptotic proteins such as Bcl-2, further promoting cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting dual-specificity phosphatases DUSP1 and DUSP6 . This inhibition prevents the dephosphorylation of MAPKs, leading to their sustained activation. The activated MAPKs then phosphorylate various downstream targets, including transcription factors, which regulate gene expression and cellular responses . This mechanism is crucial for understanding how this compound influences cell signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis in a time-dependent manner, with prolonged exposure leading to increased cell death . Additionally, the compound’s effects on cellular processes such as gene expression and protein synthesis may vary over time, highlighting the importance of temporal analysis in understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving malignant peripheral nerve sheath tumors (MPNSTs), varying dosages of the compound have been shown to influence tumor growth and cell survival . Higher doses of this compound result in increased activation of MAPKs and greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, underscoring the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to apoptosis and cell signaling. The compound’s interaction with dual-specificity phosphatases DUSP1 and DUSP6 plays a pivotal role in regulating the MAPK signaling pathway . By inhibiting these phosphatases, this compound affects the phosphorylation status of MAPKs, which in turn influences metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with various transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound accumulates in specific cellular compartments, where it exerts its effects on target proteins and enzymes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize to the mitochondria, where it induces the release of cytochrome c and activates the intrinsic apoptotic pathway . Additionally, this compound may interact with other organelles and cellular compartments, influencing various biochemical processes and cellular functions .
準備方法
合成経路と反応条件
塩化ホウ素(III)の合成は、一連の化学反応を伴います。 一般的な方法の1つは、ホウ素(B)と塩素(Cl2)を反応させて塩化ホウ素(III)を生成する反応です 。反応条件は通常、化合物を適切に形成するために制御された環境を維持することを含みます。
工業生産方法
塩化ホウ素(III)の工業生産は、反応物を特定の条件下で組み合わせることで収率と純度を最大化する、大規模な化学反応器を使用することがあります。このプロセスには、通常、最終生成物を目的の形態で得るための精製および結晶化などの工程が含まれます。
化学反応の分析
反応の種類
塩化ホウ素(III)は、以下を含むさまざまな種類の化学反応を起こします。
酸化: 塩化ホウ素(III)は、特定の条件下で酸化されて、異なる酸化状態を形成する可能性があります。
還元: 還元反応は、塩化ホウ素(III)を低酸化状態に変換できます。
置換: 塩化ホウ素(III)は、1つまたは複数の原子が他の原子または基に置き換えられる置換反応に関与できます。
一般的な試薬と条件
塩化ホウ素(III)との反応で使用される一般的な試薬には、過酸化水素(H2O2)などの酸化剤や、水素化ホウ素ナトリウム(NaBH4)などの還元剤があります。これらの反応は、通常、目的の結果を得るために、制御された温度と圧力下で行われます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、塩化ホウ素(III)の酸化は、高酸化状態の化合物を生成する可能性があり、一方、還元は低酸化状態の生成物を生成する可能性があります。
科学研究への応用
塩化ホウ素(III)は、科学研究において幅広い用途を持っています。
化学: 塩化ホウ素(III)は、さまざまな化学反応やホスファターゼ阻害を含む研究に使用されます。
生物学: 生物学研究では、塩化ホウ素(III)を使用して、細胞プロセスにおけるDUSP酵素の役割を調べます。
医学: 塩化ホウ素(III)は、特にDUSP酵素が重要な役割を果たす疾患の治療に、潜在的な治療的用途があります。
工業: 塩化ホウ素(III)は、新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
BCI has a wide range of applications in scientific research:
Chemistry: BCI is used as a reagent in various chemical reactions and studies involving phosphatase inhibition.
Biology: In biological research, BCI is used to study the role of DUSP enzymes in cellular processes.
Medicine: BCI has potential therapeutic applications, particularly in the treatment of diseases where DUSP enzymes play a critical role.
Industry: BCI is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
Some compounds similar to BCI include:
SHP099: Another phosphatase inhibitor with different specificity.
RMC-4550: A compound with similar inhibitory effects on DUSP enzymes.
GSK2830371: A phosphatase inhibitor with a different mechanism of action.
Uniqueness of BCI
BCI is unique due to its specific inhibitory effects on DUSP6 and DUSP1, making it a valuable tool in research focused on these enzymes. Its ability to modulate cellular signaling pathways with high specificity sets it apart from other similar compounds.
特性
IUPAC Name |
(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDKPLZUXCIMIS-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















